molecular formula C24H31N3O3 B236469 N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B236469
M. Wt: 409.5 g/mol
InChI Key: RPWNVWKGUMEUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide is a complex organic compound with a unique structure that combines a piperazine ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the phenyl group and the acetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the various steps efficiently. The process would include rigorous quality control measures to ensure consistency and safety. Industrial methods might also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide include:

  • N-(4-{[4-(3-Methylbutanoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
  • N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C24H31N3O3/c1-18(2)16-24(29)27-14-12-26(13-15-27)21-10-8-20(9-11-21)25-23(28)17-30-22-7-5-4-6-19(22)3/h4-11,18H,12-17H2,1-3H3,(H,25,28)

InChI Key

RPWNVWKGUMEUKQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C

Origin of Product

United States

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